Ethyl 2-(isothiocyanatomethyl)pentanoate
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Overview
Description
Ethyl 2-(isothiocyanatomethyl)pentanoate is an organic compound that belongs to the ester family It is characterized by the presence of an isothiocyanate functional group attached to a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(isothiocyanatomethyl)pentanoate typically involves the reaction of ethyl 2-(bromomethyl)pentanoate with potassium thiocyanate. The reaction is carried out in an organic solvent such as acetone or ethanol under reflux conditions. The resulting product is then purified through distillation or recrystallization to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(isothiocyanatomethyl)pentanoate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Addition Reactions: The compound can undergo addition reactions with nucleophiles such as alcohols and thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used reagents in reactions involving this compound.
Solvents: Organic solvents like acetone, ethanol, and dichloromethane are frequently used.
Major Products:
Thiourea Derivatives: Formed from the reaction with amines.
Thioethers: Formed from the reaction with thiols.
Scientific Research Applications
Ethyl 2-(isothiocyanatomethyl)pentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(isothiocyanatomethyl)pentanoate involves the interaction of its isothiocyanate group with biological molecules. The isothiocyanate group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This interaction can disrupt the normal function of these biomolecules, resulting in antimicrobial and potentially therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-methylpentanoate: Similar ester structure but lacks the isothiocyanate group.
Ethyl acetate: A simpler ester with a shorter carbon chain.
Methyl butyrate: Another ester with a different alkyl group.
Uniqueness: Ethyl 2-(isothiocyanatomethyl)pentanoate is unique due to the presence of the isothiocyanate functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H15NO2S |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
ethyl 2-(isothiocyanatomethyl)pentanoate |
InChI |
InChI=1S/C9H15NO2S/c1-3-5-8(6-10-7-13)9(11)12-4-2/h8H,3-6H2,1-2H3 |
InChI Key |
ZFBFYBBMYOVWQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN=C=S)C(=O)OCC |
Origin of Product |
United States |
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